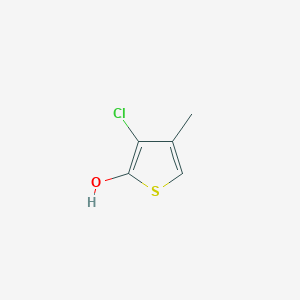
3-Chloro-4-methylthiophen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylthiophen-2-ol is a chemical compound with the molecular formula C5H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the fourth position, and a hydroxyl group at the second position on the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylthiophen-2-ol can be achieved through various methods. One common approach involves the chlorination of 4-methylthiophen-2-ol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the third position of the thiophene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylthiophen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form 4-methylthiophen-2-ol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-4-methylthiophen-2-one or 3-Chloro-4-methylthiophen-2-aldehyde.
Reduction: 4-Methylthiophen-2-ol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methylthiophen-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylthiophen-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophen-2-ol: Lacks the chlorine atom at the third position.
3-Chlorothiophen-2-ol: Lacks the methyl group at the fourth position.
Thiophen-2-ol: Lacks both the chlorine and methyl groups.
Uniqueness
3-Chloro-4-methylthiophen-2-ol is unique due to the presence of both a chlorine atom and a methyl group on the thiophene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H5ClOS |
|---|---|
Molecular Weight |
148.61 g/mol |
IUPAC Name |
3-chloro-4-methylthiophen-2-ol |
InChI |
InChI=1S/C5H5ClOS/c1-3-2-8-5(7)4(3)6/h2,7H,1H3 |
InChI Key |
ARLDQSSSHPSYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


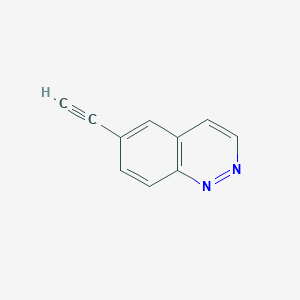

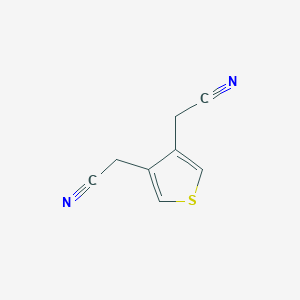
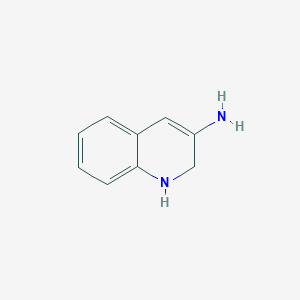
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
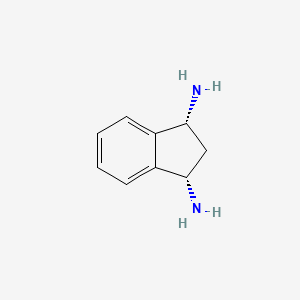
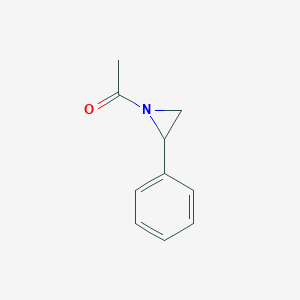
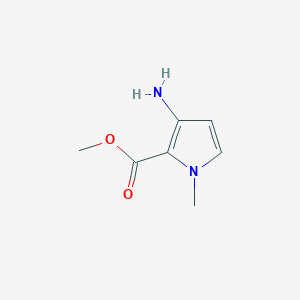
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
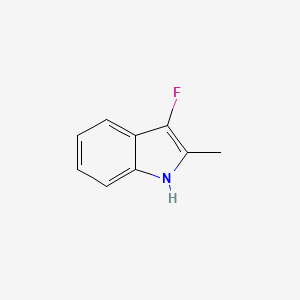
![7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
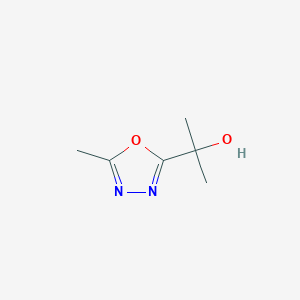
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
